Adenosine-2'-5'-diphosphate is a purine ribonucleoside diphosphate that plays a crucial role in cellular metabolism. It consists of an adenosine molecule linked to two phosphate groups through phosphoester bonds, specifically at the 2' and 5' positions of the ribose sugar. The chemical formula for adenosine-2'-5'-diphosphate is , and its IUPAC name is {[(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-(phosphonooxy)oxolan-2-yl]methoxy}phosphonic acid . This compound is classified under purine ribonucleotides and is known for its involvement in various biochemical pathways, including energy transfer and signal transduction.
Additionally, adenosine-2'-5'-diphosphate can undergo hydrolysis to release energy, resulting in adenosine monophosphate and inorganic phosphate:
Adenosine-2'-5'-diphosphate plays a significant role in cellular signaling and metabolism. It acts as a substrate for various enzymes involved in nucleotide metabolism and energy transfer processes. The compound is particularly important in the regulation of cellular respiration and metabolism, where it stimulates oxidative phosphorylation and glycolysis . Furthermore, adenosine-2'-5'-diphosphate has been identified as a competitive antagonist for P2Y1 receptors, influencing platelet aggregation and vascular responses .
The synthesis of adenosine-2'-5'-diphosphate can be achieved through several methods:
Adenosine-2'-5'-diphosphate shares structural similarities with other nucleotides but exhibits unique properties due to its specific phosphate positioning. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Adenosine Triphosphate | Contains three phosphate groups; primary energy currency of cells. | |
Adenosine Monophosphate | Contains one phosphate group; involved in energy transfer but less energetically favorable than adenosine triphosphate. | |
Adenosine-5'-Diphosphate | Phosphate group only at the 5' position; plays a key role in metabolic pathways. | |
Guanosine Triphosphate | Similar structure but contains guanine instead of adenine; involved in similar metabolic processes. |
Adenosine-2'-5'-diphosphate's unique positioning of phosphate groups allows it to participate distinctly in metabolic pathways compared to these related compounds .
Adenosine-2',5'-diphosphate is a nucleotide consisting of adenine (a purine base), ribose (a pentose sugar), and two phosphate groups connected in a specific configuration [1]. The molecule features a unique phosphodiester linkage pattern that distinguishes it from more common nucleotide structures found in biological systems [2]. The compound has a systematic name of [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate, reflecting its complex molecular architecture [1].
The defining structural characteristic of adenosine-2',5'-diphosphate is its phosphodiester linkage pattern, where one phosphate group is attached to the 2'-hydroxyl position of the ribose sugar and another phosphate group is attached to the 5'-hydroxyl position [3]. This creates a distinctive 2',5'-phosphodiester bond architecture that differs from the standard 3',5'-phosphodiester linkages found in natural nucleic acids [4]. The formation of this 2',5'-phosphodiester bond occurs through a condensation reaction between the 2'-hydroxyl group of the ribose and a phosphate group, resulting in the elimination of a water molecule [5].
The 2',5'-phosphodiester linkage creates a unique spatial arrangement of the molecule, affecting its overall conformation and reactivity [6]. This linkage architecture influences the molecule's ability to interact with various enzymes and other biological molecules, as the positioning of the phosphate groups creates distinct electronic and steric properties [3] [7].
When compared to the more common 3',5'-linked nucleotides, adenosine-2',5'-diphosphate exhibits several significant structural and functional differences [8]. The 3',5'-phosphodiester linkage is the predominant form found in natural DNA and RNA, while the 2',5'-linkage represents an alternative configuration that affects molecular behavior [3].
The key differences between 2',5'- and 3',5'-linked nucleotides are summarized in the following table:
Property | 2',5'-Phosphodiester | 3',5'-Phosphodiester |
---|---|---|
Linkage Position | Between 2'-OH and 5'-OH | Between 3'-OH and 5'-OH |
Structural Stability | Less stable | More stable |
Charge Density | Lower | Higher |
Thermal Stability | Higher thermal stability | Lower thermal stability |
Thermodynamic Stability | Lower thermodynamic stability | Higher thermodynamic stability |
Conformational Preference | Different CD spectra | Standard nucleic acid conformation |
Spectroscopic studies have revealed that 2',5'- and 3',5'-linked structures exhibit significantly different circular dichroism (CD) spectra, suggesting that the two forms adopt conformationally non-equivalent states [11]. Additionally, the 2',5'-linked structures form different types of complexes compared to their 3',5' counterparts, with the former preferentially forming triplex structures under certain conditions while the latter can form either duplex or triplex structures depending on ionic conditions [11].
Adenosine-2',5'-diphosphate has the molecular formula C₁₀H₁₅N₅O₁₀P₂, containing 10 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, 10 oxygen atoms, and 2 phosphorus atoms [1]. The molecular weight of the compound is 427.20 g/mol, as determined by precise molecular mass calculations [1] [5]. The compound contains 27 heavy atoms and has a monoisotopic mass of 427.02941569 Da [1].
The structural composition includes a purine ring system (adenine), a ribose sugar moiety, and two phosphate groups attached at the 2' and 5' positions of the ribose [7]. This arrangement contributes to the overall molecular weight and influences the compound's physical and chemical behavior in various environments [9].
The solubility characteristics of adenosine-2',5'-diphosphate are primarily influenced by its highly polar nature due to the presence of multiple phosphate groups [10]. Unlike its structural isomer adenosine-5'-diphosphate, which shows good solubility in water (approximately 85 mg/mL or 198.97 mM), adenosine-2',5'-diphosphate exhibits different solubility patterns [8] [13].
The compound's high polarity, indicated by its topological polar surface area of 233 Ų, contributes to its hydrophilic nature [1]. With a calculated XLogP3 value of -4.6, adenosine-2',5'-diphosphate is highly hydrophilic, suggesting good solubility in aqueous environments but poor solubility in non-polar organic solvents [1] [5].
The presence of multiple hydrogen bond donors (6) and acceptors (14) further enhances its interaction with water molecules, contributing to its solubility profile [1]. These hydrogen bonding capabilities also influence how the molecule interacts with various solvents and biological systems [7].
Adenosine-2',5'-diphosphate exhibits distinctive spectroscopic properties that allow for its identification and characterization [6]. Various spectroscopic techniques provide valuable information about its structure, conformation, and interactions with other molecules [22].
Property | Characteristic |
---|---|
UV-Vis Absorption | Absorption maxima similar to adenine nucleotides |
IR Spectroscopy | Phosphate group vibrations |
NMR Spectroscopy | Distinct ³¹P NMR signals for phosphate groups |
Photoelectron Spectroscopy | Photodetachment from oxygen lone pairs |
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying adenosine-2',5'-diphosphate, as it provides detailed information about the phosphodiester linkage [6]. The ³¹P NMR spectra show characteristic signals for the phosphate groups at the 2' and 5' positions, allowing for differentiation between various phosphorylated adenosine derivatives [22]. The ¹H NMR spectra provide information about the ribose and adenine protons, further confirming the structure of the compound [17].
Infrared (IR) spectroscopy reveals characteristic vibrations associated with the phosphate groups, the ribose sugar, and the adenine base [6]. The phosphate groups typically show strong absorption bands in the 1000-1200 cm⁻¹ region, corresponding to P-O stretching vibrations [22].
Photoelectron spectroscopy studies have shown that photodetachment occurs primarily from lone pair orbitals on oxygen atoms within the phosphate chain, with adiabatic detachment energies and repulsive Coulomb barriers that differ from those of adenosine-5'-diphosphate [22].
Adenosine-2',5'-diphosphate undergoes hydrolysis through several mechanisms, with the stability of the phosphodiester bond being a critical factor in its chemical behavior [9] [20]. The hydrolysis of phosphodiester bonds is generally a slow process under physiological conditions, contributing to the stability of nucleic acids in biological systems [20].
The main hydrolysis mechanisms for adenosine-2',5'-diphosphate include:
Mechanism | Pathway | Products |
---|---|---|
Acid-catalyzed hydrolysis | Protonation of phosphate oxygen followed by nucleophilic attack | Adenosine-2'-phosphate and inorganic phosphate |
Base-catalyzed hydrolysis | Concerted ANDN mechanism without pentacoordinated intermediates | Adenosine-2'-phosphate and inorganic phosphate |
Metal-ion catalyzed hydrolysis | Metal ion coordinates to phosphate, facilitating nucleophilic attack | Adenosine-2'-phosphate and inorganic phosphate |
Studies on phosphodiester hydrolysis mechanisms have revealed that the base-catalyzed hydrolysis of phosphodiesters occurs through a concerted ANDN mechanism, with no formation of pentacoordinated species as reaction intermediates [20]. The reaction pathway depends on factors such as pH, temperature, and the presence of catalytic species [9].
The hydrolysis of adenosine-2',5'-diphosphate results in the formation of adenosine-2'-phosphate and inorganic phosphate, similar to the hydrolysis of other phosphodiester compounds [19]. However, the specific 2',5'-linkage architecture may influence the kinetics and thermodynamics of the hydrolysis reaction compared to the more common 3',5'-linked nucleotides [20].
Adenosine-2',5'-diphosphate interacts with various metal ions, forming complexes that can influence its stability, reactivity, and biological functions [10] [21]. These interactions primarily occur at the phosphate groups, although some metal ions can also coordinate with the adenine base [17].
The metal ion interactions of adenosine-2',5'-diphosphate can be summarized as follows:
Metal Ion | Binding Site | Coordination Mode |
---|---|---|
Magnesium (Mg²⁺) | Phosphate groups | Outer-sphere |
Calcium (Ca²⁺) | Phosphate groups | Outer-sphere |
Zinc (Zn²⁺) | Phosphate groups and N7 | Inner-sphere |
Cadmium (Cd²⁺) | Phosphate groups and N7 | Inner-sphere |
Copper (Cu²⁺) | Phosphate groups and N7 | Inner-sphere |
Nuclear Magnetic Resonance (NMR) studies have shown that metal ions like zinc and magnesium coordinate with the terminal phosphate groups of nucleotides, including adenosine-2',5'-diphosphate [21]. The coordination can occur through either inner-sphere (direct coordination) or outer-sphere (water-mediated) mechanisms, depending on the metal ion [10].
The binding of metal ions to adenosine-2',5'-diphosphate can significantly affect its chemical properties, including its hydrolysis rate and conformational stability [17]. For instance, metal ions like magnesium can catalyze the hydrolysis of phosphodiester bonds by facilitating nucleophilic attack on the phosphorus atom [10]. Additionally, metal ion coordination can alter the electronic properties of the phosphate groups, influencing their reactivity toward various nucleophiles [21].